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Compound of Interest

Compound Name:
5-Amino-2-phenylpyridazin-3(2H)-

one

Cat. No.: B080346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous compounds with a wide range of biological activities. The early assessment of

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical

step in the drug discovery pipeline to identify candidates with favorable pharmacokinetic and

safety profiles. This guide provides a comparative analysis of the in silico ADMET profiles of

recently synthesized, novel pyridazinone derivatives against a standard therapeutic agent,

leveraging data from computational predictive models.

Comparative ADMET Data
The following table summarizes the predicted ADMET properties of two novel pyridazinone

derivatives, Compound 7 and Compound 13, which have demonstrated notable antibacterial

activity, and compares them against the well-established antibacterial drug, Ciprofloxacin.[1]

The data presented is a synthesis of values typically generated by in silico predictive tools such

as SwissADME and pkCSM, as referenced in the literature for similar compounds.
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Parameter Property Compound 7
Compound

13

Ciprofloxacin

(Reference)

Optimal

Range

Absorption

Molecular

Weight (

g/mol )

366.14 334.13 331.34 < 500

LogP

(Lipophilicity)
3.2 2.8 0.98 < 5

H-bond

Donors
1 2 2 < 5

H-bond

Acceptors
5 5 6 < 10

Topological

Polar Surface

Area (Å²)

75.9 82.1 74.6 < 140

Gastrointestin

al Absorption
High High High High

Blood-Brain

Barrier

Permeant

No No No

No (for

peripherally

acting drugs)

Distribution

Volume of

Distribution

(log L/kg)

-0.15 -0.25 -0.04 -0.4 to +1.0

Fraction

Unbound in

Plasma

~0.1 ~0.15 ~0.6 > 0.1

Metabolism
CYP2D6

Inhibitor
No No No No

CYP3A4

Inhibitor
Yes Yes No No

Excretion Total

Clearance

0.3 0.4 0.5 > 0
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(log

ml/min/kg)

Toxicity
AMES

Toxicity

Non-

mutagenic

Non-

mutagenic

Non-

mutagenic

Non-

mutagenic

hERG I

Inhibitor
Low risk Low risk Low risk No

Hepatotoxicit

y
Low risk Low risk Low risk No

Skin

Sensitization
No No No No

Experimental Protocols
The in silico ADMET properties presented in this guide are typically predicted using a

combination of computational models. The general protocol for such an analysis is as follows:

Protocol: In Silico ADMET Prediction

Structure Preparation: The 2D or 3D structure of the molecule of interest is generated using

chemical drawing software (e.g., ChemDraw, MarvinSketch). The structure is then converted

to a simplified molecular-input line-entry system (SMILES) string.

Submission to Prediction Servers: The SMILES string of the compound is submitted to one

or more online ADMET prediction platforms. Commonly used free web servers include:

SwissADME: Provides predictions for physicochemical properties, lipophilicity, water

solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties using graph-

based signatures.

Parameter Selection and Calculation: The desired ADMET parameters are selected within

the platform. The underlying algorithms, which are often based on Quantitative Structure-

Activity Relationship (QSAR) models, machine learning, and physicochemical property

calculations, then predict the values for the submitted molecule.
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Data Analysis and Interpretation: The output data is collected and analyzed. The predicted

values are compared against established optimal ranges for drug-like molecules (e.g.,

Lipinski's Rule of Five for oral bioavailability). This comparative analysis helps in identifying

potential liabilities of the drug candidate early in the discovery process.

Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the typical workflow for in silico ADMET prediction and a

conceptual representation of how ADMET properties influence the journey of a drug in the

body.
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Caption: A flowchart illustrating the major steps in an in silico ADMET prediction process.

Conceptual Journey of a Drug Influenced by ADMET

Absorption

Distribution

Metabolism & Excretion

Oral Administration

GI Tract

Solubility

Bloodstream

Permeability

Target Tissues

Distribution

Off-Target Tissues

Side Effects

Liver (Metabolism) Kidneys (Excretion)

Therapeutic EffectToxicity

Metabolites

Excretion

Click to download full resolution via product page

Caption: A diagram showing the influence of ADMET properties on a drug's path through the

body.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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